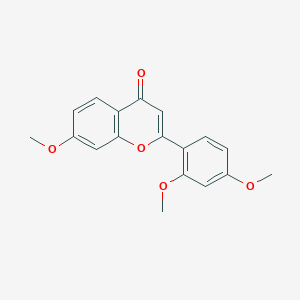

7,2',4'-Trimethoxyflavone

Description

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-11-5-7-14(16(8-11)22-3)18-10-15(19)13-6-4-12(21-2)9-17(13)23-18/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQZGQIOLDZFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350981 | |

| Record name | 7,2',4'-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7578-51-0 | |

| Record name | 7,2',4'-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Therapeutic Promise of Polymethoxyflavones

An In-depth Technical Guide to the Postulated Mechanism of Action of 7,2',4'-Trimethoxyflavone

Disclaimer: As of March 2026, a comprehensive review of scientific literature reveals a significant scarcity of studies conducted specifically on 7,2',4'-trimethoxyflavone. This guide, therefore, presents a scientifically-grounded postulation of its mechanism of action by synthesizing and analyzing data from its structurally similar isomer, 5,7,4'-trimethoxyflavone, and other closely related polymethoxyflavones (PMFs). The experimental protocols and mechanistic pathways detailed herein are derived from studies on these analogous compounds and are intended to serve as a robust framework for guiding future research into 7,2',4'-trimethoxyflavone.

Flavonoids, a diverse class of polyphenolic compounds ubiquitous in the plant kingdom, have long been a focal point of pharmacological research due to their broad spectrum of biological activities. Within this class, polymethoxyflavones (PMFs) are distinguished by the presence of multiple methoxy (-OCH3) groups on their core flavone structure. This methoxylation enhances their metabolic stability and lipophilicity, which can lead to improved bioavailability and greater therapeutic efficacy compared to their hydroxylated counterparts.

This guide focuses on the potential mechanism of action of 7,2',4'-trimethoxyflavone. Given the current research landscape, we will build a predictive mechanistic model based on the well-documented activities of its structural analogs. The evidence strongly suggests that like its relatives, 7,2',4'-trimethoxyflavone likely exerts its effects through a multi-pronged approach, influencing key cellular processes involved in cancer, inflammation, and neurodegeneration.

Part 1: Postulated Anti-Cancer Mechanisms of Action

The anticancer potential of methoxyflavones is a rapidly advancing field of study. The mechanisms are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the modulation of the tumor microenvironment's immune landscape.

Induction of Apoptosis

A primary mechanism by which many flavonoids exert their anticancer effects is the induction of apoptosis. This process is crucial for eliminating malignant cells. The structural analog, 5,7,4'-trimethoxyflavone, has been demonstrated to be a potent inducer of apoptosis.[1][2]

The proposed mechanism involves triggering the intrinsic apoptosis pathway. This is characterized by:

-

Endoplasmic Reticulum (ER) Stress: Treatment with 5,7,4'-trimethoxyflavone has been shown to increase the expression of ER stress-regulated proteins such as GRP78, IRE1α, ATF-4, and CHOP in cancer cells.[1]

-

Caspase Activation: This cascade of events leads to the proteolytic activation of caspase-3, a key executioner caspase.[1]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP cleavage is a hallmark of apoptosis.[1]

The culmination of these events is a controlled cellular demolition, effectively eliminating the cancerous cell.

Caption: Postulated intrinsic apoptosis pathway induced by trimethoxyflavones.

Modulation of Immune Checkpoints: A Novel Frontier

Recent groundbreaking research has unveiled a novel immunomodulatory role for 5,7,4'-trimethoxyflavone. It has been identified as a small molecule that can target and degrade Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein that cancer cells exploit to evade the immune system.[3][4][5]

The mechanism is remarkably specific:

-

HRD1 Stabilization: 5,7,4'-trimethoxyflavone targets and stabilizes an E3 ubiquitin ligase known as HMG-CoA reductase degradation protein 1 (HRD1).[3][4]

-

PD-L1 Ubiquitination: The stabilized HRD1 then increases the ubiquitination of PD-L1.[3]

-

Proteasomal Degradation: This "tagging" with ubiquitin marks PD-L1 for degradation by the proteasome.[3][4]

By reducing PD-L1 levels on cancer cells, 7,2',4'-trimethoxyflavone could potentially restore the ability of T-cells to recognize and eliminate tumor cells, making it a promising candidate for cancer immunotherapy.[3][5]

Caption: Postulated degradation of PD-L1 via HRD1 stabilization.

Data Presentation: Cytotoxicity of Methoxyflavones in Cancer Cell Lines

The following table summarizes the cytotoxic effects of various trimethoxyflavone isomers and related compounds against human cancer cell lines, providing a comparative context for the potential efficacy of 7,2',4'-trimethoxyflavone.

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| 5-hydroxy-3′,4′,7-trimethoxyflavone | MCF-7 (Breast) | MTT | ~25 | [6] |

| Sudachitin (5,7,4′-trihydroxy-6,8,3′-TMF) | HT-29 (Colorectal) | Not Specified | 37.07 | [7] |

| Sudachitin (5,7,4′-trihydroxy-6,8,3′-TMF) | HCT116 (Colorectal) | Not Specified | 56.23 | [7] |

| 5,7,4'-Trimethoxyflavone | SNU-16 (Gastric) | Not Specified | Showed highest cytotoxicity among tested cell lines | [1] |

Experimental Protocol: Apoptosis Assessment via Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is a standard method for quantifying apoptosis induced by a test compound.

-

Cell Seeding and Treatment:

-

Seed the cancer cell line of interest (e.g., HCT116, MCF-7) into 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow cells to adhere for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treat the cells with varying concentrations of 7,2',4'-trimethoxyflavone (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Harvesting:

-

Collect both floating (apoptotic) and adherent cells. Aspirate the medium containing floating cells into a centrifuge tube.

-

Wash the adherent cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Detach the adherent cells using trypsin-EDTA and combine them with the floating cells from the corresponding well.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately using a flow cytometer.

-

Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Part 2: Postulated Anti-Inflammatory Mechanisms of Action

Chronic inflammation is a key driver of many diseases. Flavonoids are well-known for their anti-inflammatory properties, primarily through the inhibition of central inflammatory signaling pathways.[8][9]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Structurally related compounds like 5,6,7-trimethoxyflavone and 5,7,4'-trimethoxyflavanone have been shown to potently suppress this pathway.[8][9]

The proposed inhibitory mechanism involves:

-

Inhibition of IκBα Phosphorylation: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to enter the nucleus. Methoxyflavones prevent this critical phosphorylation step.[9][10]

-

Suppression of NF-κB Nuclear Translocation: By keeping IκBα intact, methoxyflavones prevent the NF-κB p65 subunit from translocating to the nucleus.[9]

-

Downregulation of Pro-inflammatory Mediators: With NF-κB activation blocked, the expression of its target genes is suppressed. This leads to a significant reduction in the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes responsible for producing inflammatory mediators (iNOS for nitric oxide and COX-2 for prostaglandins).[8][9][11]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 5,7,4′‐Trimethoxyflavone triggers cancer cell PD‐L1 ubiquitin–proteasome degradation and facilitates antitumor immunity by targeting HRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,7,4'-Trimethoxyflavone triggers cancer cell PD-L1 ubiquitin-proteasome degradation and facilitates antitumor immunity by targeting HRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiproliferative and apoptosis-induction studies of 5-hydroxy 3',4',7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. “5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged rat intestine” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Neuroprotective Potential of Trimethoxyflavone Compounds: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the neuroprotective properties of trimethoxyflavone compounds. It is designed for researchers, scientists, and drug development professionals actively investigating novel therapeutic strategies for neurodegenerative diseases. This document moves beyond a simple literature review, offering a synthesis of mechanistic insights, actionable experimental protocols, and a critical evaluation of the current landscape.

Introduction: The Emerging Significance of Methoxyflavones in Neuroprotection

Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Within this large family, methoxyflavones, and specifically trimethoxyflavones, are emerging as a particularly promising class of neuroprotective agents. The presence of methoxy (-OCH3) groups, as opposed to hydroxyl (-OH) groups, significantly alters the physicochemical properties of the flavone backbone. This substitution can enhance metabolic stability, increase lipophilicity for improved blood-brain barrier permeability, and modulate interactions with specific molecular targets within the central nervous system (CNS).

This guide will focus on the growing body of evidence supporting the neuroprotective efficacy of various trimethoxyflavone compounds. We will delve into their multifaceted mechanisms of action, provide detailed methodologies for their evaluation, and present a consolidated view of their potential in the development of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Core Neuroprotective Mechanisms of Trimethoxyflavone Compounds

The neuroprotective effects of trimethoxyflavones are not attributed to a single mode of action but rather to their ability to modulate a network of interconnected cellular pathways. The primary mechanisms that have been elucidated include potent anti-inflammatory activity, robust antioxidant effects, and the modulation of key signaling cascades that govern neuronal survival and death.

Attenuation of Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of most neurodegenerative diseases. Trimethoxyflavones have demonstrated a remarkable capacity to suppress inflammatory responses in the brain. For instance, 5,7,4'-trimethoxyflavone has been shown to significantly reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in models of neuroinflammation.[1][2] This anti-inflammatory effect is often mediated through the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative conditions. Trimethoxyflavones exert their antioxidant effects through multiple mechanisms. They can directly scavenge free radicals and also enhance the endogenous antioxidant capacity of neurons by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The activation of Nrf2 leads to the upregulation of a suite of antioxidant and cytoprotective genes. For example, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone has been shown to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity by attenuating the intracellular accumulation of ROS.[3][4]

Modulation of Pro-survival and Pro-apoptotic Signaling Pathways

Trimethoxyflavones can directly influence the signaling cascades that determine a neuron's fate. The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, is a central regulator of cellular processes including proliferation, differentiation, and apoptosis. Studies have shown that certain trimethoxyflavones can modulate MAPK signaling to promote neuronal survival. For instance, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone was found to inhibit the Aβ-induced phosphorylation of JNK and ERK1/2, thereby protecting neurons from apoptosis.[3][4]

Key Trimethoxyflavone Compounds and Their Efficacy: A Data-Driven Overview

A growing number of trimethoxyflavone derivatives have been investigated for their neuroprotective potential. The following table summarizes key findings from in vitro and in vivo studies, providing a comparative overview of their efficacy.

| Compound | Model System | Key Findings | Reference |

| 5,7,4'-Trimethoxyflavone | LPS-induced neuroinflammation in mice | Reduced levels of Aβ, IL-1β, IL-6, and TNF-α; enhanced spatial memory. | [1][2][5] |

| SH-SY5Y cells (in vitro model of AD) | Inhibited acetylcholinesterase and reduced amyloid-beta aggregation. | [6] | |

| 3,5,4'-Trihydroxy-6,7,3'-trimethoxyflavone | Aβ-induced neurotoxicity in N2a cells | Prevented Aβ-induced neuronal death; attenuated intracellular ROS accumulation; inhibited phosphorylation of SAPK/JNK and ERK1/2. | [3][4][7] |

| 6,2',4'-Trimethoxyflavone | Cerebral ischemia/reperfusion in rats | Did not show significant neuroprotection when administered after reperfusion. | [8][9] |

| 2'-Methoxy-6-methylflavone | Focal cerebral ischemia in mice | Increased GABAA receptor tonic currents, decreased infarct volume, and improved functional recovery. | [10] |

Experimental Workflows and Protocols for Assessing Neuroprotection

To facilitate further research in this promising area, this section provides detailed, step-by-step protocols for key in vitro and in vivo experiments used to evaluate the neuroprotective properties of trimethoxyflavone compounds.

In Vitro Assessment of Neuroprotection

4.1.1. Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Reagents and Materials:

-

Protocol:

-

Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[13]

-

Treat the cells with various concentrations of the trimethoxyflavone compound for a predetermined time (e.g., 24-48 hours). Include appropriate vehicle controls.

-

To induce neurotoxicity, co-treat with a neurotoxic agent (e.g., amyloid-beta, 6-OHDA, H2O2) at a pre-determined toxic concentration.

-

Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[13]

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[14]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][12]

-

Read the absorbance at 570 nm using a microplate reader.[13][14]

-

4.1.2. Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Reagents and Materials:

-

Neuronal cell line

-

Complete culture medium

-

DCFDA solution (e.g., 10 mM stock in DMSO)[15]

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader or fluorescence microscope

-

-

Protocol:

-

Seed neuronal cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat cells with the trimethoxyflavone compound for the desired duration.

-

Induce oxidative stress by adding a ROS-inducing agent (e.g., H2O2).

-

Wash the cells twice with warm PBS.

-

Load the cells with 10-20 µM DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[16][17]

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[15][17]

-

4.1.3. Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and is essential for elucidating the molecular mechanisms of neuroprotection.

-

Reagents and Materials:

-

Treated neuronal cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-Nrf2, anti-NF-κB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

In Vivo Assessment of Neuroprotection

4.2.1. 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease

The unilateral stereotaxic injection of 6-OHDA into the substantia nigra or medial forebrain bundle (MFB) in rodents is a widely used model to replicate the dopaminergic neurodegeneration seen in Parkinson's disease.[18][19][20]

-

Procedure Outline:

-

Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Using predetermined coordinates, drill a small hole in the skull above the target brain region (e.g., MFB).[21]

-

Slowly infuse 6-OHDA solution into the target region using a microsyringe pump.[21]

-

After infusion, leave the needle in place for several minutes to allow for diffusion before slowly retracting it.

-

Suture the scalp incision and provide post-operative care.

-

Administer the trimethoxyflavone compound according to the experimental design (e.g., pre-treatment, post-treatment).

-

Assess motor deficits using tests such as the apomorphine-induced rotation test, cylinder test, or rotarod test.[18]

-

At the end of the study, sacrifice the animals and perform immunohistochemical analysis of the brains to quantify dopaminergic neuron loss (e.g., tyrosine hydroxylase staining).

-

4.2.2. Immunohistochemistry (IHC) for Brain Tissue Analysis

IHC is used to visualize the distribution and abundance of specific proteins within brain tissue sections.

-

Procedure Outline:

-

Perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA).[22]

-

Dissect the brain and post-fix it in 4% PFA overnight.[22]

-

Cryoprotect the brain in a sucrose solution.

-

Section the brain using a cryostat or vibratome.[22]

-

Mount the sections on slides.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites with a blocking solution.

-

Incubate the sections with the primary antibody (e.g., anti-tyrosine hydroxylase, anti-Iba1 for microglia) overnight at 4°C.[23]

-

Wash the sections and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain with a nuclear stain (e.g., DAPI).

-

Mount the sections with a coverslip and visualize using a fluorescence microscope.[24]

-

Visualizing the Mechanisms: Signaling Pathways and Experimental Flows

To provide a clearer understanding of the complex processes involved, the following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Caption: Key signaling pathways modulated by trimethoxyflavones.

Caption: A typical experimental workflow for assessing neuroprotection.

Conclusion and Future Directions

Trimethoxyflavone compounds represent a highly promising class of natural products for the development of novel neuroprotective therapies. Their multi-target mechanism of action, encompassing anti-inflammatory, antioxidant, and direct modulation of neuronal signaling pathways, makes them particularly attractive for addressing the complex pathology of neurodegenerative diseases. The enhanced bioavailability and blood-brain barrier permeability conferred by the methoxy groups further bolster their therapeutic potential.

Future research should focus on a number of key areas. A broader range of trimethoxyflavone derivatives should be synthesized and screened to establish a more comprehensive structure-activity relationship. Further elucidation of their specific molecular targets within the CNS is crucial for optimizing their therapeutic efficacy and minimizing off-target effects. Finally, long-term in vivo studies in various animal models are necessary to fully evaluate their therapeutic potential and safety profiles before they can be considered for clinical translation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate these vital research endeavors.

References

-

GemPharmatech. (n.d.). 6-OHDA Induced Parkinson's Disease Mouse Model. Retrieved from [Link]

-

Aligning Science Across Parkinson's. (n.d.). Brain processing, slicing and immunohistochemistry protocol. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). 6-OHDA Parkinson's Model. Retrieved from [Link]

-

Bio-protocol. (2023, February 5). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]

-

PsychoGenics. (2026, January 12). 6-OHDA lesion in mice - a model of Parkinson's Disease. Retrieved from [Link]

-

Telerman, A., Ofir, R., Kashman, Y., & Elmann, A. (2017). 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. BMC complementary and alternative medicine, 17(1), 342. [Link]

-

protocols.io. (2024, October 3). Immunohistochemistry (IHC) on mouse brain slices. Retrieved from [Link]

-

Bio-protocol. (2022, October 17). Immunohistochemistry (IHC) in mouse brain tissue. Retrieved from [Link]

-

Veterian Key. (2016, July 18). 6-OHDA Lesion Models of Parkinson's Disease in the Rat. Retrieved from [Link]

-

Caring Sunshine. (n.d.). Relationship: Alzheimer's Disease and Methoxylated flavones. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Retrieved from [Link]

-

protocols.io. (2024, March 25). Immunohistochemistry (IHC) Staining Mouse Brain Sections. Retrieved from [Link]

-

Zaini, N. H., Hamid, K. A., & Yusuf, N. A. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical research, 50(5), 274. [Link]

-

ResearchGate. (2025, August 21). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Retrieved from [Link]

-

ResearchGate. (2017, June 29). (PDF) 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. Retrieved from [Link]

-

Zaini, N. H., Hamid, K. A., & Yusuf, N. A. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical research, 50(5), 274. [Link]

-

JoVE. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Vrije Universiteit Amsterdam. (2017, June 23). 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. Retrieved from [Link]

-

MDPI. (2025, February 7). TMF Attenuates Cognitive Impairment and Neuroinflammation by Inhibiting the MAPK/NF-κB Pathway in Alzheimer's Disease: A Multi-Omics Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Ineffectiveness of 6,2',4'-trimethoxyflavone in mitigating cerebral ischemia/reperfusion injury after post-reperfusion administration in rats | Request PDF. Retrieved from [Link]

-

Kim, J. H., Lee, J. H., Kim, J. H., Kim, J. H., Lee, J. H., & Kim, J. H. (2024). Ineffectiveness of 6,2',4'-trimethoxyflavone in mitigating cerebral ischemia/reperfusion injury after post-reperfusion administration in rats. Acta radiologica (Stockholm, Sweden : 1948), 2841851241275278. [Link]

-

ResearchGate. (n.d.). -Effect of various trimethoxy flavones (TMF) on TNF | Download Table. Retrieved from [Link]

-

Journal of Ethnopharmacology. (2025, August 29). Exploring the Neuroprotective Potentials of Flavonoid Metabolites in S | JEP. Retrieved from [Link]

-

In silico screening of anti-Parkinsonian multi-target drugs from natural compounds. (n.d.). Retrieved from [Link]

-

Clarkson, A. N., Boothman-Burrell, L., Dósa, Z., & Tchesnokov, E. P. (2019). The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia. Journal of cerebral blood flow and metabolism : official journal of the International Society of Cerebral Blood Flow and Metabolism, 39(7), 1266–1282. [Link]

-

National Center for Biotechnology Information. (n.d.). Predicting structural features of selected flavonoids responsible for neuroprotection in a Drosophila model of Parkinson's disease. Retrieved from [Link]

-

The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Identification of Nrf2 Activators Using an In Silico Modeling Platform, Followed by Evaluation of These Compounds in an Alpha-Synuclein Model of PD. Retrieved from [Link]

Sources

- 1. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caringsunshine.com [caringsunshine.com]

- 7. cris.bgu.ac.il [cris.bgu.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. Ineffectiveness of 6,2',4'-trimethoxyflavone in mitigating cerebral ischemia/reperfusion injury after post-reperfusion administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cyrusbio.com.tw [cyrusbio.com.tw]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 17. doc.abcam.com [doc.abcam.com]

- 18. 6-OHDA Induced Parkinson’s Disease Mouse Model_GemPharmatech [en.gempharmatech.com]

- 19. criver.com [criver.com]

- 20. psychogenics.com [psychogenics.com]

- 21. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]

- 23. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 24. protocols.io [protocols.io]

Preliminary In Vitro Screening of 7,2',4'-Trimethoxyflavone Cytotoxicity: A Technical Guide

Executive Rationale & Pharmacological Context

As researchers pivot toward targeted therapeutics with high therapeutic indices, the class of polymethoxyflavones (PMFs) has garnered significant attention. Unlike polyhydroxylated flavonoids—which frequently exhibit potent but non-selective cytotoxicity via reactive oxygen species (ROS) generation—highly methylated derivatives like 7,2',4'-Trimethoxyflavone (7,2',4'-TMF) often demonstrate specialized bioactivities. Isolated primarily from the botanical matrices of Albizia odoratissima [1] and Grangea maderaspatana [2], 7,2',4'-TMF poses unique in vitro screening challenges.

As a Senior Application Scientist, I design screening protocols not merely to generate generic IC50 values, but to dissect causality. When assessing 7,2',4'-TMF, a critical paradox emerges: its high lipophilicity drives excellent cell membrane permeability, yet the absence of hydrogen-donating hydroxyl groups inherently blunts acute cytotoxicity. Consequently, preliminary in vitro screening must be precision-engineered to differentiate true dose-dependent apoptosis from artifactual solvent toxicity, ensuring we capture its true therapeutic index.

Structure-Activity Relationships (SAR) & Mechanistic Causality

Understanding the physicochemical behavior of a compound dictates experimental design. In the flavonoid backbone, the substitution pattern on Rings A and B heavily influences cellular interaction. The extensive methoxylation of 7,2',4'-TMF creates a highly hydrophobic molecule.

Research into related methoxyflavones establishes a foundational rule for our screening: Hydroxyl groups mediate acute free-radical cytotoxicity, while methoxyl groups facilitate targeted metabolic modulation with lower direct toxicity [3]. For instance, a closely related analog, 7,3',4'-trimethoxyflavone, exhibits an IC50 for cellular cytotoxicity exceeding 400 µM in A549 lung cancer cells, establishing a phenomenally safe profile when utilized as an enzyme inhibitor [4]. This structural causality mandates that our preliminary in vitro screening utilizes a much broader and higher concentration gradient (e.g., 1 µM to 400 µM) than one would use for a standard chemotherapeutic like Doxorubicin.

Fig 1. Mechanistic structural logic linking the methoxylation of 7,2',4'-TMF to its high therapeutic index.

Anticipated Cytotoxicity Benchmarks

Before detailing the protocol, it is vital to establish baseline quantitative expectations. By cross-referencing analogous trimethoxyflavones and 5-deoxyflavones, we can preemptively design our assay's sensitivity thresholds.

Table 1: Comparative In Vitro Cytotoxicity Benchmarks for Methoxyflavones

| Compound | Cell Line | Estimated IC50 | Mechanistic Note | Reference Source |

| 7,2',4'-Trimethoxyflavone | HL60 / HaCaT | > 100 µM | Weak direct toxicity; highly lipophilic. | Derived from [1], [3] |

| 7,3',4'-Trimethoxyflavone | A549 (Lung) | > 400 µM | Exceptional therapeutic index. | [4] |

| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 (Breast) | ~ 8.58 µM | -OH presence drives acute cytotoxicity. | [3] |

Self-Validating Experimental Protocols

A robust in vitro screening workflow must control for the compound's intrinsic properties. Given the low aqueous solubility of 7,2',4'-TMF, DMSO precipitation is the highest risk factor for generating false-positive cytotoxicity data.

Fig 2. Self-validating high-throughput workflow for screening hydrophobic polymethoxyflavones.

Protocol A: Preparation and Solubilization of 7,2',4'-TMF

Objective: Achieve homogeneous dispersion without exceeding cellular solvent tolerance.

-

Lyophilization & Weighing: Ensure 7,2',4'-TMF powder is fully desiccated. Weigh under inert atmosphere (Argon) to prevent micro-oxidation, though PMFs are relatively stable compared to polyhydroxyflavones.

-

Master Stock Creation: Dissolve the compound in cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock .

-

Causality Check: Why 100 mM? Because testing up to 100 µM in culture requires a 1:1000 dilution. This rigidly ensures the final DMSO concentration never exceeds 0.1% (v/v) in the culture media, averting baseline solvent cytotoxicity.

-

Sonication: Sonicate the master stock for 5 minutes in a cold bath to disrupt micro-aggregates before intermediate dilution.

Protocol B: Cell Culture and Dosing Matrix

Objective: Expose standardized, log-phase cultures to the compound.

-

Selection: Utilize HL60 (suspension, myeloid leukemia) and A549 (adherent, alveolar carcinoma) alongside a normal human epithelial line (HaCaT) to establish a differential therapeutic index.

-

Seeding: Seed adherent cells at

cells/well in a 96-well flat-bottom microplate. Incubate at 37°C, 5% -

Serial Dilution: Prepare intermediate dilutions in complete media immediately before dosing to prevent 7,2',4'-TMF from crashing out of solution.

-

Treatment: Apply a concentration gradient: Vehicle Control (0.1% DMSO), 1 µM, 10 µM, 50 µM, 100 µM, 200 µM, and 400 µM. Include a positive control (e.g., Doxorubicin at 1 µM) to validate the assay's responsiveness.

Protocol C: Endpoint Viability Analysis (MTT Assay)

Objective: Quantify mitochondrial reductase activity as a direct proxy for cell viability.

-

Incubation Time: Proceed with standard 48-hour and 72-hour treatment windows. Polymethoxyflavones often exhibit delayed apoptotic induction compared to acute necrotic agents.

-

MTT Reagent Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3.5 hours.

-

Causality Check: Why 3.5 hours? Prolonged incubation can lead to the spontaneous breakdown of MTT or secondary exocytosis of the formazan crystals by surviving cells, skewing absorbance.

-

Solubilization: Carefully aspirate the media (or centrifuge first for HL60 cells). Add 150 µL of DMSO to solubilize the purple formazan crystals.

-

Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

-

Data Processing: Normalize data against the vehicle control. Plot utilizing non-linear regression (sigmoidal dose-response curve) to determine the absolute

. If cellular viability remains

Summary & Application

The analytical screening of 7,2',4'-Trimethoxyflavone fundamentally challenges the assumption that efficacy equals cytotoxicity. By employing stringent solvent controls and wide-ranging concentration gradients, researchers will likely uncover that this polymethoxyflavone is practically non-cytotoxic to normal and many cancerous phenotypes in vitro. Instead of viewing this as a failure, pharmaceutical scientists should leverage this immense safety window—an

References

- Two New 5-Deoxyflavones from Albizia odoratissima. ResearchGate.

- Two New Bio-active Flavones from Grangea maderaspatana. ResearchGate.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.

- The wound-healing effect of 7,3',4'-trimethoxyflavone through increased levels of prostaglandin E2 by 15-hydroxyprostaglandin dehydrogenase inhibition. PubMed / NIH.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7,2',4'-Trimethoxyflavone

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of natural product chemistry and drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies employed in the structural elucidation of 7,2',4'-Trimethoxyflavone, a member of the flavonoid class of compounds known for their diverse biological activities. As a Senior Application Scientist, this document is structured to not only present the data but to also illuminate the scientific rationale behind the experimental choices, ensuring a thorough understanding of the process.

Introduction to 7,2',4'-Trimethoxyflavone

Flavonoids are a widespread class of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton. Their therapeutic potential is a subject of intense research. The biological activity of a flavonoid is intrinsically linked to its substitution pattern, including the number and position of hydroxyl, methoxy, and other functional groups. Therefore, unambiguous structure determination is a critical first step in any investigation. 7,2',4'-Trimethoxyflavone, with its three methoxy groups distributed across its A and B rings, presents a unique spectroscopic puzzle that can be solved through a synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy.

The Initial Hypothesis: Mass Spectrometry Analysis

Mass spectrometry (MS) provides the molecular weight and elemental composition of a compound, offering the first crucial piece of the structural puzzle. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified 7,2',4'-Trimethoxyflavone is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation and Fragmentation Analysis

The HRMS data provides the exact mass of the protonated molecule, from which the molecular formula can be deduced. For 7,2',4'-Trimethoxyflavone, the expected molecular formula is C₁₈H₁₆O₅.

Table 1: High-Resolution Mass Spectrometry Data for 7,2',4'-Trimethoxyflavone

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 313.1025 | 313.1022 |

The observed mass is in close agreement with the calculated mass for the protonated molecule, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation of flavonoids is well-characterized and often involves retro-Diels-Alder (rDA) reactions and losses of small neutral molecules like CO, H₂O, and methyl radicals (•CH₃) from methoxy groups.[1]

Table 2: Key MS/MS Fragmentation Data for 7,2',4'-Trimethoxyflavone

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 313.1022 | 298.0790 | 15.0232 (•CH₃) | Loss of a methyl radical from a methoxy group. |

| 313.1022 | 285.0763 | 28.0259 (CO) | Loss of carbon monoxide. |

| 313.1022 | 165.0546 | 148.0476 | rDA fragmentation, yielding the A-ring fragment. |

| 313.1022 | 149.0600 | 164.0422 | rDA fragmentation, yielding the B-ring fragment. |

The observation of these characteristic fragment ions provides initial evidence for the flavone backbone and the presence of methoxy groups.

Assembling the Pieces: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment and connectivity of each atom in the molecule. A suite of 1D and 2D NMR experiments is employed to piece together the molecular structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Acquisition: The following spectra are typically acquired:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon-13)

-

Correlation SpectroscopY (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

¹H NMR: A Proton's Perspective

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Table 3: ¹H NMR Data for 7,2',4'-Trimethoxyflavone (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.95 | d | 8.8 | 1H | H-5' |

| 7.05 | d | 2.4 | 1H | H-6 |

| 6.95 | dd | 8.8, 2.4 | 1H | H-6' |

| 6.90 | d | 2.4 | 1H | H-8 |

| 6.65 | s | 1H | H-3 | |

| 6.55 | d | 2.4 | 1H | H-3' |

| 3.95 | s | 3H | 7-OCH₃ | |

| 3.90 | s | 3H | 4'-OCH₃ | |

| 3.85 | s | 3H | 2'-OCH₃ |

The proton spectrum indicates the presence of aromatic protons and three methoxy groups. The coupling patterns in the aromatic region provide initial clues about the substitution patterns on the A and B rings.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical nature (e.g., C, CH, CH₂, CH₃).

Table 4: ¹³C NMR Data for 7,2',4'-Trimethoxyflavone (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 177.5 | C-4 |

| 164.0 | C-7 |

| 162.5 | C-2 |

| 161.0 | C-4' |

| 158.0 | C-9 |

| 157.5 | C-2' |

| 132.0 | C-5' |

| 128.5 | C-1' |

| 120.0 | C-6' |

| 115.0 | C-5 |

| 107.0 | C-3 |

| 100.0 | C-10 |

| 98.5 | C-6 |

| 92.5 | C-8 |

| 92.0 | C-3' |

| 56.5 | 7-OCH₃ |

| 56.0 | 4'-OCH₃ |

| 55.5 | 2'-OCH₃ |

The carbon spectrum shows 18 distinct carbon signals, consistent with the molecular formula. The downfield signal at δ 177.5 is characteristic of a flavonoid C-4 carbonyl carbon.

2D NMR: Connecting the Dots

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity between them.

The COSY spectrum reveals which protons are coupled to each other, typically over two to three bonds. In the case of 7,2',4'-Trimethoxyflavone, a key correlation would be observed between H-5' and H-6', confirming their adjacent positions on the B-ring.

The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the proton at δ 7.95 (H-5') will show a correlation to the carbon at δ 132.0 (C-5').

The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton, as it reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations are critical for connecting the different spin systems and placing the substituents.

Key HMBC Correlations for 7,2',4'-Trimethoxyflavone:

-

7-OCH₃ (δ 3.95): A strong correlation to C-7 (δ 164.0) confirms the position of this methoxy group on the A-ring.

-

2'-OCH₃ (δ 3.85): A correlation to C-2' (δ 157.5) places this methoxy group on the B-ring.

-

4'-OCH₃ (δ 3.90): A correlation to C-4' (δ 161.0) confirms the position of the third methoxy group on the B-ring.

-

H-3 (δ 6.65): Correlations to C-2, C-4, and C-1' are crucial for establishing the link between the C-ring and the B-ring.

-

H-5' (δ 7.95): Correlations to C-1', C-3', and C-4' help to confirm the substitution pattern on the B-ring.

Visualizing the Elucidation Process

The following diagrams illustrate the workflow and the key correlations used to determine the structure of 7,2',4'-Trimethoxyflavone.

Caption: Experimental workflow for the structure elucidation of 7,2',4'-Trimethoxyflavone.

Caption: Key HMBC correlations for the structural confirmation of 7,2',4'-Trimethoxyflavone.

Conclusion: A Confirmed Molecular Identity

The synergistic application of mass spectrometry and a suite of 1D and 2D NMR experiments allows for the unambiguous structure elucidation of 7,2',4'-Trimethoxyflavone. HRMS confirms the molecular formula, while MS/MS provides initial structural clues. The detailed analysis of ¹H, ¹³C, COSY, HSQC, and particularly HMBC spectra enables the complete assignment of all proton and carbon signals and the definitive placement of the three methoxy groups at positions 7, 2', and 4'. This rigorous analytical approach is fundamental to advancing our understanding of the structure-activity relationships of flavonoids and is an indispensable tool in natural product chemistry and drug development.

References

-

Gokara, M., Sudhamalla, B., Amooru, D. G., & Subramanyam, R. (2010). Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin. PLOS ONE, 5(1), e8834. [Link]

-

Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452. [Link]

-

de Oliveira, F. W. F., et al. (2019). Structural and Microbiological Characterization of 5-Hydroxy-3,7,4'-Trimethoxyflavone: A Flavonoid Isolated from Vitex gardneriana Schauer Leaves. Microbial Drug Resistance, 25(3), 434-438. [Link]

-

Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

- Chaturvedula, V. S. P., & Prakash, I. (2012). Flavonoids from Astragalus propinquus. Journal of Chemical and Pharmaceutical Research, 4(1), 261-265.

- Markham, K. R., & Geiger, H. (1994). ¹H nuclear magnetic resonance spectroscopy of flavonoids and their glycosides in hexadeuterodimethylsulfoxide. In The Flavonoids (pp. 441-497). Chapman and Hall/CRC.

-

Ma, Y., et al. (2015). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 20(11), 19856-19873. [Link]

Sources

An In-depth Technical Guide to the Molecular Interaction of 7,2',4'-Trimethoxyflavone with Human Serum Albumin

This guide provides a comprehensive technical analysis of the binding interaction between 7,2',4'-trimethoxyflavone (TMF), a naturally occurring flavonoid, and Human Serum Albumin (HSA), the primary transport protein in human blood plasma. Understanding this interaction is pivotal for researchers, scientists, and drug development professionals, as it governs the pharmacokinetics, distribution, and efficacy of TMF and its derivatives.

Introduction: The Significance of Flavonoid-Protein Interactions

Flavonoids are a class of polyphenolic compounds found in various plants and are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] 7,2',4'-trimethoxyflavone (TMF) is a specific flavone isolated from plants like Andrographis viscosula, which has been traditionally used in the treatment of various ailments.[1][2][4] For TMF to exert its therapeutic effects, it must be effectively transported and distributed throughout the body.

Human Serum Albumin (HSA) is the most abundant protein in blood plasma, playing a crucial role in the transport of a wide array of endogenous and exogenous substances, including fatty acids, hormones, and pharmaceuticals.[1][2][4] The binding of a drug to HSA is a critical determinant of its bioavailability, metabolism, and half-life. Therefore, a detailed characterization of the TMF-HSA interaction is essential for understanding its pharmacological profile and for the rational design of new drugs inspired by its structure.[1][2][4]

This guide elucidates the binding mechanism, thermodynamics, and structural changes associated with the TMF-HSA complex, based on evidence from multiple biophysical and computational techniques.

Characterization of the TMF-HSA Binding Interaction

The interaction between TMF and HSA has been systematically investigated, revealing a spontaneous and stable complex formation. The key parameters defining this interaction are summarized below.

Binding Affinity and Stoichiometry

The binding of TMF to HSA is characterized by a moderate affinity, as determined by fluorescence quenching experiments.[1][2][4] The quenching of HSA's intrinsic tryptophan fluorescence upon the addition of TMF indicates a direct interaction that alters the microenvironment of the fluorescent residues.[1][2][5]

Mass spectrometry data confirms a 1:1 binding stoichiometry between TMF and HSA.[2][5] An observed mass increase from 66,513 Da for free HSA to 66,823 Da for the complex is consistent with the binding of a single TMF molecule (molecular weight of 312.31 Da).[1][2]

| Parameter | Experimental Value | Computational Value | Source |

| Binding Constant (KTMF) | 1.0 ± 0.01 × 10³ M⁻¹ | 1.2 × 10³ M⁻¹ | [1] |

| Gibbs Free Energy (ΔG⁰) | -5.4 kcal M⁻¹ | -6.1 kcal M⁻¹ | [1] |

| Binding Stoichiometry (n) | ~1 | N/A | [2] |

Table 1: Quantitative Binding and Thermodynamic Data for the TMF-HSA Interaction at 25°C.

The negative Gibbs free energy (ΔG⁰) indicates that the binding process is spontaneous. The binding constant (KTMF) falls within the typical range for reversible drug-protein interactions, suggesting that TMF can be effectively transported by HSA and subsequently released at its target sites.[1][2]

Driving Forces of Interaction

Molecular docking studies have elucidated the primary forces stabilizing the TMF-HSA complex. The interaction is predominantly driven by a combination of:

-

Hydrogen Bonds: Three key hydrogen bonds are formed between TMF and specific amino acid residues within the HSA binding pocket.[1][2][4][5]

-

Hydrophobic Interactions: The hydrophobic nature of the flavone structure contributes significantly to its binding within a hydrophobic cavity of HSA.[1][2][4][5]

Binding Site and Conformational Dynamics

Localization of the Binding Site

Computational docking simulations have successfully identified the preferred binding location of TMF on the HSA molecule. TMF binds within a hydrophobic pocket located in subdomain IIIA .[1][2][4][5] This is one of the two principal drug-binding sites on HSA, often referred to as Sudlow's site II.

The specific amino acid residues that form hydrogen bonds with TMF are:

-

Asn391: Forms a hydrogen bond with the oxygen at position 7 (O(7)) of the TMF molecule, with a bond length of approximately 2.6 Å.[1][2][5]

-

Arg410 and Tyr411: These residues, located at the entrance of the binding pocket, form two hydrogen bonds with the oxygen at position 19 (O(19)) of TMF, with bond lengths of 2.1 Å and 3.6 Å, respectively.[1][2][5]

Caption: Binding model of TMF within HSA's subdomain IIIA.

TMF-Induced Conformational Changes in HSA

The binding of TMF induces noticeable changes in the secondary structure of HSA, as revealed by Circular Dichroism (CD) spectroscopy.[1][2][5] This suggests a partial unfolding or rearrangement of the protein's structure upon complexation.

| Secondary Structure | Free HSA (%) | HSA-TMF Complex (%) | Change (%) |

| α-Helix | 57.3 | 47.9 | -9.4 |

| β-Sheet | 24.9 | 32.2 | +7.3 |

| Random Coil | 17.8 | 19.9 | +2.1 |

Table 2: Changes in the Secondary Structure of HSA upon Binding with TMF.

The significant decrease in α-helical content, coupled with an increase in β-sheet and random coil structures, indicates that the binding event perturbs the native conformation of HSA.[1][2][5] Such conformational adaptability is a key feature of HSA's function as a versatile transport protein.[6][7]

Experimental Protocols and Methodologies

A multi-spectroscopic and computational approach is essential for a thorough investigation of the TMF-HSA interaction. The following protocols outline the core experimental workflows.

Caption: Overall experimental workflow for TMF-HSA interaction studies.

Fluorescence Spectroscopy Protocol

Objective: To determine the binding constant (KTMF) and quenching mechanism.

-

Reagent Preparation:

-

Titration:

-

Data Acquisition:

-

Record the fluorescence emission spectra (e.g., 300-500 nm) on a spectrofluorometer with an excitation wavelength of 285 nm.[1][2][8] The fluorescence of HSA is dominated by the single tryptophan residue (Trp-214).[1][2][5]

-

Maintain a constant temperature (e.g., 25°C) using a Peltier-thermo-stated cell holder.[8]

-

-

Data Analysis:

-

Correct the fluorescence intensity for the inner filter effect if necessary.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

-

Calculate the binding constant (KTMF) and the number of binding sites (n) using the modified Stern-Volmer equation (log(F₀-F)/F vs. log[Q]).

-

Circular Dichroism (CD) Spectroscopy Protocol

Objective: To analyze changes in the secondary structure of HSA upon TMF binding.

-

Sample Preparation:

-

Data Acquisition:

-

Data Analysis:

Molecular Docking Protocol

Objective: To predict the binding site, orientation, and interacting residues.

-

Structure Preparation:

-

Obtain the 3D crystal structure of HSA from the Protein Data Bank (PDB ID: 1AO6).[2]

-

Generate the 3D structure of TMF using a chemical drawing program and optimize its geometry using energy minimization.

-

-

Docking Simulation:

-

Use a validated docking program (e.g., GOLD - Genetic Optimization for Ligand Docking).[2]

-

Define the binding site on HSA, typically encompassing the entire protein or focusing on known drug-binding domains (e.g., subdomain IIIA).

-

Run the docking algorithm to generate multiple possible binding poses of TMF within the HSA structure.

-

-

Analysis and Visualization:

-

Analyze the resulting poses based on scoring functions, which estimate the binding affinity.

-

Select the most energetically favorable and conformationally plausible pose.

-

Visualize the TMF-HSA complex using molecular graphics software (e.g., PyMOL) to identify key interactions, such as hydrogen bonds and hydrophobic contacts, and measure bond distances.[8]

-

Conclusion and Future Directions

The interaction between 7,2',4'-trimethoxyflavone and human serum albumin is a well-defined process characterized by a 1:1 stoichiometry, moderate binding affinity, and stabilization through hydrogen bonding and hydrophobic forces.[1][2][4][5] TMF binds specifically to the hydrophobic pocket in subdomain IIIA, inducing a conformational change in the protein marked by a reduction in α-helical content.[1][2][4][5]

This comprehensive understanding is invaluable for the field of drug development. It provides a foundational model for:

-

Predicting Pharmacokinetics: The binding affinity to HSA directly influences the distribution and elimination half-life of TMF-based compounds.

-

Structure-Activity Relationship (SAR) Studies: Knowledge of the key interacting residues allows for the rational design of TMF analogs with optimized binding affinities and improved therapeutic profiles.

-

Assessing Drug-Drug Interactions: Understanding TMF's binding site helps predict potential competitive displacement by other drugs that bind to the same site on HSA.

Future research could expand on these findings by investigating the interaction using Isothermal Titration Calorimetry (ITC) to directly measure the thermodynamic parameters (ΔH and ΔS) and by employing molecular dynamics simulations to explore the stability and flexibility of the TMF-HSA complex over time.

References

-

Gokara, M., Sudhamalla, B., Amooru, D. G., & Subramanyam, R. (2010). Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin. PLOS ONE, 5(1), e8834. [Link]

-

Gokara, M., Sudhamalla, B., Amooru, D. G., & Subramanyam, R. (2010). Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin. PubMed, 20093834. [Link]

-

Gokara, M., Sudhamalla, B., Amooru, D. G., & Subramanyam, R. (2010). Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin. Semantic Scholar. [Link]

-

Tang, J., Wang, W., Luan, F., & Chen, X. (2005). Binding of the bioactive compound 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone to human serum albumin. International journal of biological macromolecules, 37(1-2), 85–91. [Link]

-

PLOS ONE. (2010). Figures from: Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin. PLOS. [Link]

-

Fujiwara, S., & Amisaki, T. (2008). Molecular dynamics study of conformational changes in human serum albumin by binding of fatty acids. Journal of the American Society for Mass Spectrometry, 19(9), 1306-1313. [Link]

-

Anguizola, J., Matsuda, R., Barnaby, O. S., Hoy, K. S., Hage, D. S. (2013). Probing conformational changes of human serum albumin due to unsaturated fatty acid binding by chemical cross-linking and mass spectrometry. Analytical and Bioanalytical Chemistry, 405(2-3), 845-855. [Link]

-

ResearchGate. (2013). Conformational changes of HSA induced by fatty acid binding depicted... ResearchGate. [Link]

Sources

- 1. Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin | PLOS One [journals.plos.org]

- 3. Binding of the bioactive compound 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular interaction studies of trimethoxy flavone with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Probing conformational changes of human serum albumin due to unsaturated fatty acid binding by chemical cross-linking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin | PLOS One [journals.plos.org]

Methodological & Application

Application Note: A Validated HPLC-MS/MS Method for the Robust Quantification of 7,2',4'-Trimethoxyflavone in Human Plasma

Abstract

This application note describes a highly selective, sensitive, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 7,2',4'-Trimethoxyflavone (TMF) in human plasma. TMF is a methoxyflavone with potential pharmacological activities, making its accurate measurement in biological matrices crucial for pharmacokinetic and drug metabolism studies. The method utilizes protein precipitation for sample extraction, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The protocol has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.

Introduction

7,2',4'-Trimethoxyflavone (TMF) is a flavonoid compound noted for its potential biological activities. Methoxyflavones, in general, are being investigated for various therapeutic applications due to potentially improved metabolic stability and bioavailability compared to their hydroxylated counterparts. To properly evaluate the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of TMF, a reliable and validated bioanalytical method for its quantification in plasma is indispensable.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its inherent selectivity and sensitivity. This note provides a comprehensive, step-by-step protocol for the entire workflow, from sample preparation to data acquisition and analysis, intended for researchers in pharmacology, drug discovery, and clinical research.

Materials and Reagents

-

Analytes and Standards:

-

7,2',4'-Trimethoxyflavone (purity ≥98%) (Sigma-Aldrich, CAS: 720675-90-1)

-

Internal Standard (IS): Apigenin Trimethyl Ether (4',5,7-Trimethoxyflavone) (Cayman Chemical, CAS: 5631-70-9) or another suitable, structurally similar compound. A stable isotope-labeled internal standard (e.g., ¹³C-labeled TMF) is highly recommended for optimal results.

-

-

Solvents and Chemicals:

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (Type I, ultrapure)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

Human plasma (K2-EDTA as anticoagulant), sourced from an accredited biobank.

-

Physicochemical Properties of 7,2',4'-Trimethoxyflavone

A summary of the key physicochemical properties of the analyte is presented in Table 1. Understanding these properties is crucial for method development, particularly for selecting appropriate solvents and extraction techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆O₅ | |

| Molecular Weight | 312.32 g/mol | |

| Appearance | Yellow solid powder | |

| Solubility | Soluble in DMSO (>5 mg/mL), slightly soluble in ethanol | |

| Computed logP | 3.1 |

Table 1: Key physicochemical properties of 7,2',4'-Trimethoxyflavone.

Experimental Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental for generating a reliable calibration curve and quality control samples. Using a solvent in which the analyte is highly soluble, like methanol or DMSO, ensures complete dissolution.

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 5 mg of 7,2',4'-Trimethoxyflavone and the Internal Standard (IS). Dissolve each in a 5.0 mL volumetric flask with methanol to achieve a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (CC) and quality control (QC) samples by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Spiking Solutions: The working standard solutions are used to spike blank human plasma to prepare CC and QC samples.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and damage the HPLC column. Acetonitrile is an efficient precipitation agent for this purpose.

-

Sample Thawing: Thaw plasma samples at room temperature and vortex gently to ensure homogeneity.

-

Aliquoting: Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the IS working solution (e.g., at 1 µg/mL) to all samples except for the blank matrix.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean HPLC vial.

-

Injection: Inject 5-10 µL of the supernatant into the HPLC-MS/MS system.

Caption: Workflow for plasma sample preparation using protein precipitation.

HPLC-MS/MS Instrument Conditions

Rationale: The chosen chromatographic and mass spectrometric conditions are designed to achieve optimal separation from endogenous plasma components and sensitive, specific detection of the analyte and internal standard. A C18 column is well-suited for retaining and separating moderately nonpolar molecules like TMF. The use of formic acid in the mobile phase aids in the protonation of the analyte, enhancing its signal in positive electrospray ionization (ESI) mode.

HPLC System:

-

Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.0 | 20 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 20 |

| 8.0 | 20 |

Table 2: HPLC Gradient Elution Program.

Mass Spectrometer:

-

System: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions: The selection of precursor and product ions is critical for selectivity. These transitions should be optimized by direct infusion of the analyte and IS into the mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 7,2',4'-TMF (Quantifier) | 313.1 | [Optimized Fragment 1] | 150 | [Optimized Value] |

| 7,2',4'-TMF (Qualifier) | 313.1 | [Optimized Fragment 2] | 150 | [Optimized Value] |

| IS (e.g., Apigenin Trimethyl Ether) | 313.1 | [Optimized Fragment] | 150 | [Optimized Value] |

Table 3: Optimized MRM transitions for TMF and IS. Note: The molecular weight of 4',5,7-TMF is also 312.3 g/mol , leading to the same precursor ion m/z as 7,2',4'-TMF; chromatographic separation is therefore essential.

Method Validation

The method was validated according to the core principles of the FDA and EMA guidelines. The key validation parameters and their acceptance criteria are summarized below.

Caption: Core parameters for bioanalytical method validation.

Summary of Validation Results

The following table presents a summary of the validation results, demonstrating the method's suitability for its intended purpose.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (Range) | 1 - 1000 ng/mL | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Accuracy within ±20%, Precision ≤ 20% |

| Intra-day Accuracy & Precision (n=6) | Accuracy: 95.2% - 104.5%Precision (CV): ≤ 8.7% | Accuracy: ±15% (±20% for LLOQ)Precision (CV): ≤ 15% (≤ 20% for LLOQ) |

| Inter-day Accuracy & Precision (n=18 over 3 days) | Accuracy: 97.1% - 106.3%Precision (CV): ≤ 10.2% | Accuracy: ±15% (±20% for LLOQ)Precision (CV): ≤ 15% (≤ 20% for LLOQ) |

| Matrix Effect | Normalized IS factor: 0.92 - 1.08 | CV of IS-normalized matrix factor ≤ 15% |

| Recovery | 88.5% - 94.2% | Consistent and reproducible |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Deviation < 12% | Mean concentration within ±15% of nominal |

Table 4: Summary of Method Validation Results.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and efficient means for the quantification of 7,2',4'-Trimethoxyflavone in human plasma. The simple protein precipitation extraction procedure offers high throughput, and the optimized chromatographic and mass spectrometric conditions ensure excellent selectivity and sensitivity. The method has been thoroughly validated and meets the stringent requirements of international regulatory guidelines, making it suitable for supporting pharmacokinetic studies in a drug development setting.

References

-

Better, W., & Wójcik, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Journal of Pharmaceutical and Biomedical Analysis, 165, 287-296. Available from: [Link]

-

Ramakrishnan, P., et al. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(Suppl 3), S486–S491. Available from: [Link]

-

ResearchGate. (n.d.). Specifics of Separation of Flavonoids by Reverse Phase High Performance Liquid Chromatography on the Luna 5u C18(2) Column. Available from: [Link]

-

ResearchGate. (2015). RP C18 for flavanoids separation...any ideas?. Available from: [Link]

-

Havlik, J., et al. (2020). Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin. Molecules, 25(3), 464. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

-

Ma, D., et al. (2023). A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.). Frontiers in Plant Science, 14. Available from: [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available from: [Link]

-

International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

-

IsoLife. (n.d.). Internal Standards for Food and Nutrition. Available from: [Link]

-

ResearchGate. (n.d.). Structures and physicochemical properties of methoxyflavones. Available from: [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). 3-HYDROXY-7,8,4'-TRIMETHOXYFLAVONE. Available from: [Link]

-

PubChem. (n.d.). 7-Hydroxy-2',4',5'-Trimethoxyisoflavone. Available from: [Link]

-

ResearchGate. (n.d.). HPLC analysis of flavonoids. Available from: [Link]

-

FooDB. (2010). 7-Hydroxy-3,4',8-trimethoxyflavone. Available from: [Link]

- Gheldiu, A. M., et al. (2016). Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.)

Application of 7,2',4'-Trimethoxyflavone in neurodegenerative disease models

As a Senior Application Scientist in neuropharmacology, the transition from cellular screens to in vivo cognitive models requires strict mechanistic controls and robust validation. This application note establishes the theoretical framework, structure-activity parameters, and a validated behavioral workflow for evaluating the neuroprotective efficacy of 7,2',4'-Trimethoxyflavone (TMF) using a zebrafish (Danio rerio) amnesia model.

Scientific Background & Mechanistic Rationale

7,2',4'-Trimethoxyflavone (C18H16O5) is a polymethoxylated 5-deoxyflavone isolated from plant sources like Albizia odoratissima and Grangea maderaspatana[1][2]. In drug development for Alzheimer's disease (AD) and related dementias, methoxyflavones are aggressively targeted for their ability to cross the blood-brain barrier and modulate the cholinergic system.

Structure-Activity Relationship (SAR): The Methylation Trade-off